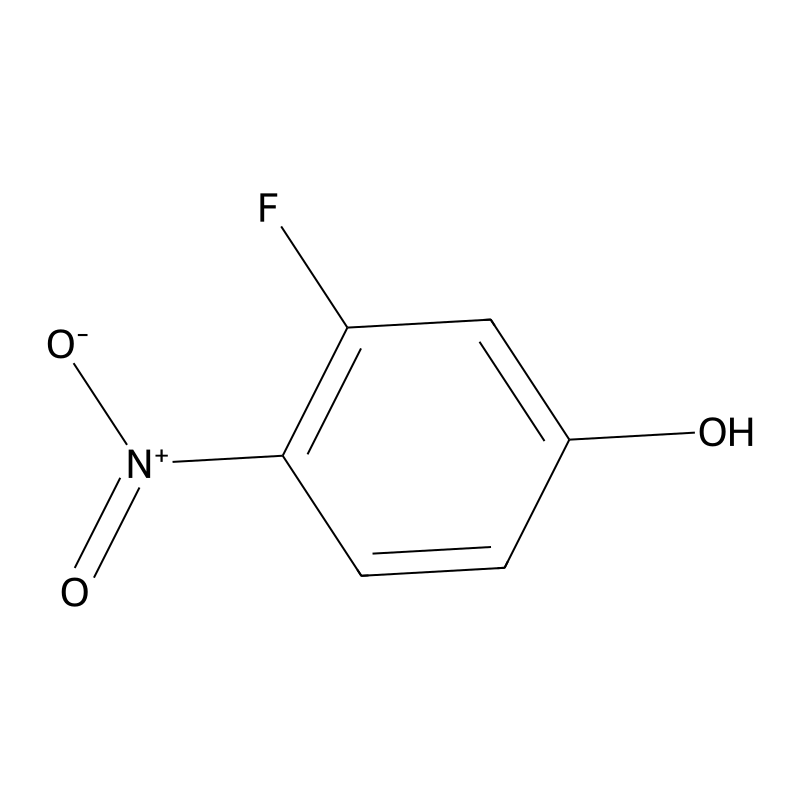

3-Fluoro-4-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Fluoro-4-nitrophenol is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenolic ring. Its molecular formula is CHFNO, and it is often represented structurally as follows:

textO2N |C6H4F-OH

This compound typically appears as orange-yellow monoclinic prisms and is known to decompose during air distillation. It is soluble in hot diluted acids and strong bases, making it useful in various chemical applications .

Solid-phase synthesis of benzimidazoles and quinoxalin-2-ones

Researchers have employed 3-Fluoro-4-nitrophenol in a solid-phase approach to synthesize benzimidazoles and quinoxalin-2-ones, which are important heterocyclic compounds with diverse applications in medicinal chemistry and materials science []. This method offers advantages like ease of purification and reduced waste generation.

Synthesis of 2-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene

3-Fluoro-4-nitrophenol played a role in the synthesis of 2-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene, a compound with potential applications in the development of new sunscreen agents []. This research highlights the potential of 3-Fluoro-4-nitrophenol for the creation of novel functional materials.

- Nucleophilic Substitution: The nitro group can facilitate nucleophilic substitution reactions, allowing for further derivatization.

- Acid-Base Reactions: As a phenolic compound, it can act as an acid, reacting with bases to form phenolate ions.

- Electrophilic Aromatic Substitution: The presence of both electron-withdrawing groups (fluorine and nitro) influences the reactivity of the aromatic ring, allowing for substitutions at various positions on the ring .

Research indicates that 3-fluoro-4-nitrophenol exhibits significant biological activity. It has been evaluated for its potential as an antibacterial agent and insecticide. Studies have shown that derivatives of this compound can have varying degrees of toxicity and efficacy against certain bacterial strains. The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies .

The synthesis of 3-fluoro-4-nitrophenol typically involves the following steps:

- Reaction Setup: A mixture of fluorophenol, water, and sodium nitrate is prepared in a reactor.

- Cooling: The reaction mixture is cooled to temperatures between -5 °C and 0 °C.

- Sulfuric Acid Addition: Concentrated sulfuric acid is added dropwise to the cooled mixture.

- Reaction Time: The mixture is allowed to react for about 50 to 60 minutes at low temperatures.

- Purification: The crude product is purified using a mixed solvent system (water, ether, and methylene dichloride) to remove impurities and obtain the target compound .

The yield from this method can reach approximately 45.5%, with a melting point ranging from 92 °C to 94 °C .

3-Fluoro-4-nitrophenol serves various applications in different fields:

- Organic Synthesis: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Liquid Crystals: Due to its unique properties, it is utilized in the production of liquid crystal materials.

- Antibacterial Agents: Its derivatives are explored for their potential use as antibacterial agents and insecticides .

Interaction studies involving 3-fluoro-4-nitrophenol focus on its biological effects and chemical reactivity. These studies assess how the compound interacts with various biological targets, including enzymes and receptors, which may provide insights into its potential therapeutic applications or toxicological effects. Such evaluations are crucial for understanding its safety profile and effectiveness in medicinal chemistry .

Several compounds share structural similarities with 3-fluoro-4-nitrophenol, including:

- 2-Fluoro-4-nitrophenol

- 3-Chloro-4-nitrophenol

- 4-Fluoro-2-nitrophenol

Comparison TableCompound Structural Features Unique Properties 3-Fluoro-4-nitrophenol Fluorine at position 3, nitro at 4 High solubility in acids 2-Fluoro-4-nitrophenol Fluorine at position 2, nitro at 4 Different reactivity patterns 3-Chloro-4-nitrophenol Chlorine instead of fluorine Varying antibacterial properties 4-Fluoro-2-nitrophenol Fluorine at position 4, nitro at 2 Distinct melting point characteristics

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 3-Fluoro-4-nitrophenol | Fluorine at position 3, nitro at 4 | High solubility in acids |

| 2-Fluoro-4-nitrophenol | Fluorine at position 2, nitro at 4 | Different reactivity patterns |

| 3-Chloro-4-nitrophenol | Chlorine instead of fluorine | Varying antibacterial properties |

| 4-Fluoro-2-nitrophenol | Fluorine at position 4, nitro at 2 | Distinct melting point characteristics |

3-Fluoro-4-nitrophenol's unique combination of functional groups contributes to its distinct chemical behavior and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (83.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (14.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant